An In-Depth Technical Guide to Guanosine-¹³C₁₀,¹⁵N₅: Properties and Applications
An In-Depth Technical Guide to Guanosine-¹³C₁₀,¹⁵N₅: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of the isotopically labeled nucleoside, Guanosine-¹³C₁₀,¹⁵N₅. This valuable tool is instrumental in a variety of research fields, including metabolic studies, drug metabolism and pharmacokinetics (DMPK), and as an internal standard for quantitative mass spectrometry.
Core Chemical Properties
Guanosine-¹³C₁₀,¹⁵N₅ is a stable isotope-labeled version of guanosine, where all ten carbon atoms are replaced with Carbon-13 (¹³C) and all five nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, allowing for precise and accurate measurement of its unlabeled counterpart in complex biological matrices.
Physicochemical and Spectroscopic Data
The fundamental chemical and physical properties of Guanosine-¹³C₁₀,¹⁵N₅ and its common variants are summarized below. These tables provide a quick reference for researchers planning experiments involving these compounds.
Table 1: General Properties of Guanosine-¹³C₁₀,¹⁵N₅ Variants
| Property | Guanosine-¹³C₁₀,¹⁵N₅ Hydrate | Guanosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate lithium salt | Guanosine-¹³C₁₀,¹⁵N₅ 5'-diphosphate dilithium | Guanosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate ammonium salt | Guanosine-¹³C₁₀,¹⁵N₅ 3',5'-cyclic monophosphate calcium salt |
| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₅·H₂O[1] | ¹³C₁₀H₁₂Li₂¹⁵N₅O₈P | ¹³C₁₀H₁₄Li₂¹⁵N₅O₁₁P₂ | ¹³C₁₀H₁₆¹⁵N₅O₁₄P₃·4NH₃[2] | ¹³C₁₀H₁₁¹⁵N₅O₇P · 0.5Ca |
| Molecular Weight | 316.15 g/mol [1] | 390.07 g/mol | 470.00 g/mol | 606.20 g/mol [2] | 379.13 g/mol |
| Labeled CAS Number | 2483830-53-9[1] | 2483830-56-2 | Not specified | 2483830-47-1 | Not specified |
| Appearance | Solid | Solution | Solid | Solution | Solid |
| Storage Conditions | -20°C, desiccated, protected from light | -20°C, protected from light | -20°C | -20°C, protected from light | -20°C |
Table 2: Purity and Isotopic Abundance
| Compound | Chemical Purity | Isotopic Purity (¹³C) | Isotopic Purity (¹⁵N) |
| Guanosine-¹³C₁₀,¹⁵N₅ Hydrate | ≥98% | 98% | 96-98% |
| Guanosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate lithium salt | ≥90% | 98% | 98% |
| Guanosine-¹³C₁₀,¹⁵N₅ 5'-diphosphate dilithium | Not specified | Not specified | Not specified |
| Guanosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate ammonium salt | ≥90% | 99% | 98% |
| Guanosine-¹³C₁₀,¹⁵N₅ 3',5'-cyclic monophosphate calcium salt | 95% (CP) | 99 atom % | 98 atom % |
Table 3: Solubility of Unlabeled Guanosine (as an estimate)
| Solvent | Solubility |
| Water | Very slightly soluble in cold water; soluble in boiling water. |
| DMSO | Soluble |
| Ethanol | Insoluble |
Experimental Protocols
The unique properties of Guanosine-¹³C₁₀,¹⁵N₅ make it a versatile tool in various experimental settings. Below are detailed methodologies for its primary applications.
Quantification by LC-MS/MS using Guanosine-¹³C₁₀,¹⁵N₅ as an Internal Standard
This protocol outlines the use of Guanosine-¹³C₁₀,¹⁵N₅ as an internal standard for the accurate quantification of guanosine in biological samples.
1. Preparation of Stock Solutions:
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Guanosine Standard: Prepare a 1 mg/mL stock solution of unlabeled guanosine in a suitable solvent (e.g., DMSO).
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Internal Standard (IS): Prepare a 1 mg/mL stock solution of Guanosine-¹³C₁₀,¹⁵N₅ in the same solvent.
2. Preparation of Calibration Curve and Quality Control (QC) Samples:
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Serially dilute the guanosine stock solution to prepare a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
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Prepare QC samples at low, medium, and high concentrations within the calibration range.
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Spike a known concentration of the Guanosine-¹³C₁₀,¹⁵N₅ internal standard into all calibration standards and QC samples.
3. Sample Preparation:
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Thaw biological samples (e.g., plasma, cell lysates) on ice.
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Add the internal standard solution to each biological sample.
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Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).
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Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Positive electrospray ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Guanosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
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Guanosine-¹³C₁₀,¹⁵N₅ (IS): Monitor the transition from the labeled precursor ion (m/z) to its corresponding product ion. The exact m/z values will be shifted due to the isotopic labeling.
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5. Data Analysis:
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Integrate the peak areas for both guanosine and the internal standard.
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Calculate the ratio of the peak area of guanosine to the peak area of the internal standard.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of guanosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Labeling and Flux Analysis
This protocol describes a general workflow for using Guanosine-¹³C₁₀,¹⁵N₅ to trace its incorporation into newly synthesized nucleic acids and to study metabolic pathways.
1. Cell Culture and Labeling:
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Culture cells in a standard growth medium.
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Replace the standard medium with a medium containing a known concentration of Guanosine-¹³C₁₀,¹⁵N₅. The concentration and labeling duration will depend on the specific cell type and experimental goals.
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Grow cells for a predetermined period to allow for the incorporation of the labeled guanosine into cellular metabolites and macromolecules.
2. Metabolite Extraction:
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Harvest the cells by scraping or trypsinization.
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Quench metabolism rapidly by adding a cold solvent mixture (e.g., 80% methanol).
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Lyse the cells through methods such as sonication or freeze-thaw cycles.
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Separate the soluble metabolites from the insoluble cellular debris by centrifugation.
3. Sample Preparation for LC-MS/MS:
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The extracted metabolites can be directly analyzed or may require further purification or derivatization depending on the analytical method.
4. LC-MS/MS Analysis:
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Analyze the samples using high-resolution mass spectrometry to identify and quantify the isotopologues of guanosine and its downstream metabolites (e.g., GMP, GDP, GTP, and RNA-incorporated guanosine).
5. Data Analysis and Interpretation:
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Determine the extent of ¹³C and ¹⁵N incorporation into guanosine-containing molecules.
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This information can be used to calculate metabolic flux rates and to elucidate the activity of pathways involved in nucleotide synthesis and nucleic acid turnover.
Signaling Pathways and Biological Relevance
Guanosine and its derivatives are central to numerous cellular processes, most notably as building blocks for RNA and DNA synthesis and as key components of signaling pathways. The guanine-based purinergic system plays a crucial role in neuromodulation and neuroprotection.
Guanosine-Based Purinergic Signaling
Extracellular guanosine can modulate cellular function through various mechanisms, including interaction with adenosine receptors and potentially its own, yet to be fully characterized, receptors. The following diagram illustrates the key aspects of guanosine-based purinergic signaling.
Caption: Overview of the guanosine-based purinergic signaling pathway.
Conclusion
Guanosine-¹³C₁₀,¹⁵N₅ is an indispensable tool for researchers in various scientific disciplines. Its well-defined chemical properties and the ability to act as a precise internal standard and metabolic tracer enable detailed investigations into complex biological systems. The experimental protocols and pathway information provided in this guide serve as a valuable resource for designing and executing robust and informative studies.
